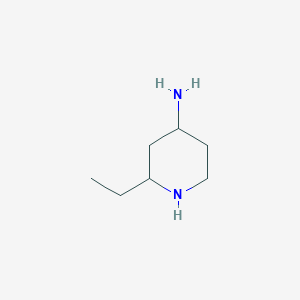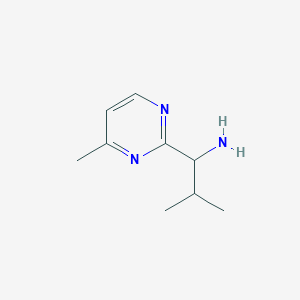![molecular formula C10H17NO2 B13071033 (3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13071033.png)
(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid is a unique organic compound characterized by its bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[2.2.1]heptane moiety imparts rigidity and unique stereochemical properties to the molecule, making it a valuable scaffold for drug design and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available bicyclo[2.2.1]heptane derivatives.
Functionalization: Introduction of the amino group at the 3-position is achieved through a series of reactions, including amination and protection-deprotection steps.
Formation of Propanoic Acid Moiety: The propanoic acid group is introduced via carboxylation reactions, often using Grignard reagents or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the design of drugs targeting specific receptors.
Industry: Utilized in the development of novel materials with unique mechanical properties.
Mecanismo De Acción
The mechanism of action of (3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes or receptors, potentially modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Similar bicyclic structure but with an oxygen atom in the ring.
Bicyclo[2.1.1]hexane: Smaller bicyclic structure with different stereochemical properties.
2-Azabicyclo[2.2.1]heptane: Contains a nitrogen atom in the ring, leading to different reactivity and applications.
Uniqueness
(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and binding properties compared to other bicyclic compounds. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C10H17NO2 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(2-bicyclo[2.2.1]heptanyl)propanoic acid |
InChI |
InChI=1S/C10H17NO2/c11-9(5-10(12)13)8-4-6-1-2-7(8)3-6/h6-9H,1-5,11H2,(H,12,13)/t6?,7?,8?,9-/m1/s1 |
Clave InChI |
LVGFIIKOBHJGDO-RLKGBJSKSA-N |
SMILES isomérico |
C1CC2CC1CC2[C@@H](CC(=O)O)N |
SMILES canónico |
C1CC2CC1CC2C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


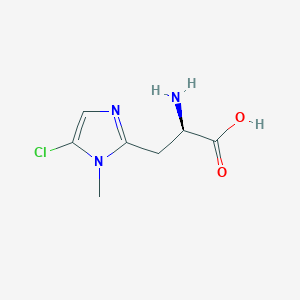
![4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13070959.png)

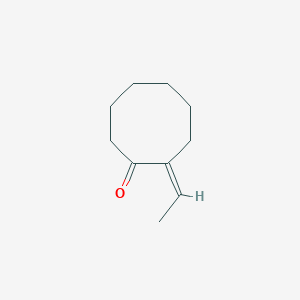
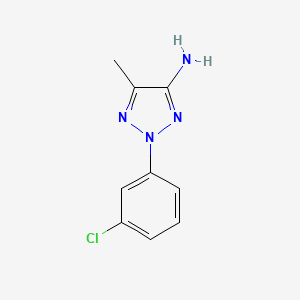
![2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071002.png)
![5-Sulfanyl-4-(1,3-thiazol-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B13071003.png)
![N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide](/img/structure/B13071007.png)
![1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13071014.png)

![[3-(Propan-2-yl)phenyl]methanesulfonyl chloride](/img/structure/B13071042.png)

